molecular formula C19H21N3OS B2437696 N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide CAS No. 1117813-41-8

N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide

Cat. No.: B2437696
CAS No.: 1117813-41-8
M. Wt: 339.46
InChI Key: KGEKYBMKPAOIAN-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a unique combination of a cyanocyclohexyl group and a quinolinylsulfanyl group attached to a propanamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the cyanocyclohexyl group: This step might involve the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form 1-cyanocyclohexylamine.

    Synthesis of the quinolin-2-ylsulfanyl group: This could involve the reaction of 2-mercaptoquinoline with an appropriate halide to form the quinolin-2-ylsulfanyl intermediate.

    Coupling reaction: The final step would involve coupling the 1-cyanocyclohexylamine with the quinolin-2-ylsulfanyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Possible applications in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The quinolinylsulfanyl group might interact with specific binding sites, while the cyanocyclohexyl group could influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-(quinolin-2-ylthio)acetamide
  • N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)butanamide
  • N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)pentanamide

Uniqueness

N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the quinolinylsulfanyl group, in particular, might enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-quinolin-2-ylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-14(18(23)22-19(13-20)11-5-2-6-12-19)24-17-10-9-15-7-3-4-8-16(15)21-17/h3-4,7-10,14H,2,5-6,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEKYBMKPAOIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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